molecular formula C18H20ClFN2O4S B15006788 2-{N-[(2-Fluorophenyl)methyl]4-chlorobenzenesulfonamido}-N-(3-hydroxypropyl)acetamide

2-{N-[(2-Fluorophenyl)methyl]4-chlorobenzenesulfonamido}-N-(3-hydroxypropyl)acetamide

Cat. No.: B15006788
M. Wt: 414.9 g/mol
InChI Key: ADJIGSOTIBSBKN-UHFFFAOYSA-N
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Description

2-{N-[(2-Fluorophenyl)methyl]4-chlorobenzenesulfonamido}-N-(3-hydroxypropyl)acetamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a chlorobenzenesulfonamido group, and a hydroxypropylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N-[(2-Fluorophenyl)methyl]4-chlorobenzenesulfonamido}-N-(3-hydroxypropyl)acetamide typically involves multiple steps. One common method involves the reaction of 2-fluorobenzylamine with 4-chlorobenzenesulfonyl chloride to form the intermediate 2-{N-[(2-Fluorophenyl)methyl]4-chlorobenzenesulfonamide}. This intermediate is then reacted with 3-hydroxypropylamine and acetic anhydride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{N-[(2-Fluorophenyl)methyl]4-chlorobenzenesulfonamido}-N-(3-hydroxypropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield 2-{N-[(2-Fluorophenyl)methyl]4-chlorobenzenesulfonamido}-N-(3-oxopropyl)acetamide.

Scientific Research Applications

2-{N-[(2-Fluorophenyl)methyl]4-chlorobenzenesulfonamido}-N-(3-hydroxypropyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{N-[(2-Fluorophenyl)methyl]4-chlorobenzenesulfonamido}-N-(3-hydroxypropyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl and chlorobenzenesulfonamido groups may interact with enzymes or receptors, modulating their activity. The hydroxypropylacetamide group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide: Similar structure but with an isopropyl group instead of a hydroxypropyl group.

    N-(2-Fluorophenyl)-4-methyl-3-nitrobenzamide: Contains a nitro group instead of a sulfonamido group.

Uniqueness

2-{N-[(2-Fluorophenyl)methyl]4-chlorobenzenesulfonamido}-N-(3-hydroxypropyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both fluorophenyl and chlorobenzenesulfonamido groups allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C18H20ClFN2O4S

Molecular Weight

414.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(2-fluorophenyl)methyl]amino]-N-(3-hydroxypropyl)acetamide

InChI

InChI=1S/C18H20ClFN2O4S/c19-15-6-8-16(9-7-15)27(25,26)22(13-18(24)21-10-3-11-23)12-14-4-1-2-5-17(14)20/h1-2,4-9,23H,3,10-13H2,(H,21,24)

InChI Key

ADJIGSOTIBSBKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN(CC(=O)NCCCO)S(=O)(=O)C2=CC=C(C=C2)Cl)F

Origin of Product

United States

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